molecular formula C11H16N2O B8662815 pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanamine

pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B8662815
M. Wt: 192.26 g/mol
InChI Key: USOYGJVJZBDMGT-UHFFFAOYSA-N
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Description

Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanamine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

oxan-4-yl(pyridin-3-yl)methanamine

InChI

InChI=1S/C11H16N2O/c12-11(9-3-6-14-7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9,11H,3-4,6-7,12H2

InChI Key

USOYGJVJZBDMGT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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NC(N)(c1cccnc1)C1CCOCC1
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Synthesis routes and methods II

Procedure details

2.1.]heptane: Treatment of 1-amino-1-(3-pyridyl)-1-(4-tetrahydropyranyl)-methaneamine (576 mg, 3 mmol) with hydrobromic acid, as described for the synthesis of the 1-aza-2-(3-pyridyl)bicyclo[2.2.1]heptanes resulted in formation of the product, as a dark brown oil which was purified by column chromatography (15% methanol in chloroform), followed by distillation (90° C. at 0.005 mm Hg) under reduced pressure to obtain the product as a colorless oil (260 mg, 51% from 1-amino-1-(3 -pyridyl)-1-(4-tetrahydropyranyl)-methane.
Name
1-amino-1-(3-pyridyl)-1-(4-tetrahydropyranyl)-methaneamine
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576 mg
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
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1-aza-2-(3-pyridyl)bicyclo[2.2.1]heptanes
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Synthesis routes and methods III

Procedure details

The methaneamine derivative was synthesized essentially according to the procedure described for the synthesis of 1-amino-1-(3-pyridyl)-2-(3-tetrahydrofuranyl)-ethane. Thus, tetrahydropyran-4-ol methane sulfonate (0.99 g, 5.5 mmol), prepared according to the procedure of Suto et al., J. Med. Chem., 34:2484 (1991), was treated with the imine anion generated by reacting N-(diphenylmethylidene)-3-(aminomethyl)pyridine (1.36 g, 5.0 mmol) with LDA (5.5 mmol in 5.0 mL tetrahydrofuran). A work up similar to the one described for the synthesis of 1-amino-1-(3-pyridyl)-2-(3-tetrahydrofuranyl)-ethane, followed by purification by column chromatography (15% methanol in chloroform) yielded 1-amino-1-(3-pyridyl)-1-(4-tetrahydropyranyl)-methane (499 mg) in 52% yield.
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0 (± 1) mol
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0.99 g
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[Compound]
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imine
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
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1.36 g
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reactant
Reaction Step Four
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5 mL
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reactant
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Synthesis routes and methods IV

Procedure details

The 1-(4-oxanyl)-1-(3-pyridyl)methylamine was synthesized essentially according to the procedure described above for the synthesis of 1-(3-oxolanyl)-2-(3-pyridyl)ethylamine. Thus, 4-oxanyl methanesulfonate (0.99 g, 5.5 mmol), prepared according to the procedure of Suto et al., J. Med. Chem., 34: 2484 (1991), was treated with the imine anion generated by reacting N-(diphenylmethylidene)-3-(aminomethyl)pyridine (1.36 g, 5.0 mmol) with LDA (5.5 mmol in 5.0 mL THF). A work up similar to the one described for the synthesis of 1-(3-oxolanyl)-2-(3-pyridyl)ethylamine, followed by purification by column chromatography (15% methanol in chloroform), yielded 1-(4-oxanyl)-1-(3-pyridyl)methylamine (499 mg, 52% yield).
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0 (± 1) mol
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reactant
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0.99 g
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reactant
Reaction Step Two
[Compound]
Name
imine
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
1.36 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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